molecular formula C9H9BrINO B1526615 3-bromo-5-iodo-N,N-dimethylbenzamide CAS No. 1162261-40-6

3-bromo-5-iodo-N,N-dimethylbenzamide

Cat. No. B1526615
M. Wt: 353.98 g/mol
InChI Key: PXLYFIUMJVJNSF-UHFFFAOYSA-N
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Description

3-bromo-5-iodo-N,N-dimethylbenzamide is a chemical compound with the empirical formula C9H9BrINO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-bromo-5-iodo-N,N-dimethylbenzamide consists of a benzamide core with bromo and iodo substituents at the 3rd and 5th positions, respectively, and dimethylamino substituents attached to the nitrogen of the amide group .

Scientific Research Applications

Synthesis and Body Distribution

The synthesis of compounds related to 3-bromo-5-iodo-N,N-dimethylbenzamide and their body distribution in animal models is a significant area of research. For instance, 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and related compounds have been synthesized using labeled iodine, and their body distribution has been measured in rats. These studies are crucial in understanding how such compounds distribute in the body and their potential imaging properties in nuclear medicine (Braun et al., 1977).

Crystal Engineering

Crystal engineering research often involves the study of molecular interactions and bonding, such as hydrogen bonds and halogen bonds. Research involving compounds like 4-nitrobenzamide·4-iodobenzamide, which has amide dimer tape and iodo⋯nitro interaction, contributes to this field. These studies are fundamental in understanding the structural properties of crystals and designing new materials (Saha, Nangia, & Jaskólski, 2005).

Atmospheric Chemistry

The impact of halogens, including compounds like iodine and bromine, on the atmospheric chemistry is another area of research. Studies in this field have measured the presence of various reactive halogen species in different environments, such as the tropical open ocean. These findings are crucial in understanding the role of halogens in atmospheric processes and their impact on climate and air quality (Mahajan et al., 2010).

Catalysis in Organic Chemistry

In organic chemistry, compounds like 3-bromo-5-iodo-N,N-dimethylbenzamide can be catalyst precursors or part of catalytic systems. For example, the palladacycle derived from chloropalladation of 3-(dimethylamino)-1-phenyl-1-propyne promotes the arylation of olefins under mild conditions. Research in this area is essential for developing new catalytic processes and synthesizing organic compounds more efficiently (Consorti et al., 2003).

Radioligand Binding in Neuroscience

Research involving the binding properties of radioligands, such as iodine-labeled derivatives related to 3-bromo-5-iodo-N,N-dimethylbenzamide, contributes significantly to neuroscience. These studies focus on understanding receptor interactions in the brain and are fundamental in developing diagnostic tools and treatments for neurological disorders (McKenna et al., 1987).

properties

IUPAC Name

3-bromo-5-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLYFIUMJVJNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-iodo-N,N-dimethylbenzamide

Synthesis routes and methods

Procedure details

A solution of 3-bromo-5-Iodo-benzoic acid (4.0 g, 12.2 mmol) in 100 mL of thionyl chloride was heated under reflux for 2 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting solid was then dissolved in 80 mL of CH2Cl2. Dimethylamine hydrochloride (1.5 g, 18.3 mmol) and DIPEA (4.3 mL, 24.5 mmol) was added and the reaction mixture was stirred at room temperature for 3 h. The resulting solution was concentrated under reduced pressure and the crude material was purified by column chromatography (Isco™ 330 g) using 50% hexanes/EtOAc as eluting solvent to afford 3.8 g (88%) of 3-bromo-5-iodo-N,N-dimethyl-benzamide as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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